molecular formula C8H8N4O B3036295 2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide CAS No. 339100-69-5

2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B3036295
CAS No.: 339100-69-5
M. Wt: 176.18
InChI Key: XQNICZRQGFYMMJ-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the reaction of pyrrole-2-carbaldehyde with cyanoacetic acid hydrazide in ethanol . The reaction mixture is refluxed for 30 minutes with the addition of a few drops of acetic acid. The product is then filtered and recrystallized from a mixture of ethanol and dimethylformamide (5:1) to yield a white powder with a melting point of 205-206°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with potential scaling up of the reaction conditions and optimization for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include various hydrazones and nitrogen heterocycles, which are valuable in medicinal chemistry and material science .

Scientific Research Applications

2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide is used in diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide involves its ability to form stable complexes with various substrates. The cyano group and the pyrrole ring play crucial roles in its reactivity, allowing it to participate in multiple chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to its pyrrole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in synthesizing novel compounds and exploring new chemical reactions.

Properties

IUPAC Name

2-cyano-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-4-3-8(13)12-11-6-7-2-1-5-10-7/h1-2,5-6,10H,3H2,(H,12,13)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNICZRQGFYMMJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=NNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=N/NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.